![molecular formula C17H14F3NO4S B2530406 N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034339-24-5](/img/structure/B2530406.png)
N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
The compound contains a trifluoromethyl group, a phenyl group, a methanesulfonamide group, and a bifuran group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Phenyl groups are common in many organic compounds and can contribute to the compound’s reactivity and physical properties. Methanesulfonamide is a functional group containing sulfur, oxygen, and nitrogen, which may contribute to the compound’s reactivity and potential biological activity. Bifuran is a type of heterocyclic compound that contains two furan rings.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate trifluoromethyl phenyl group with the bifuran group, followed by the introduction of the methanesulfonamide group. Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethyl phenyl sulfone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is generally considered to be stable under a variety of conditions, but can participate in certain types of reactions . The methanesulfonamide group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits intriguing properties that make it relevant in drug discovery and development:
- Fluorine Substitution : The trifluoromethyl group (CF₃) is a powerful bioisostere, often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Researchers explore its incorporation into small molecules to improve pharmacokinetics and optimize drug-receptor interactions .
Synthetic Methodology
The synthesis of this compound involves interesting steps:
- Two-Step Synthesis : A novel two-step approach has been developed. First, a hydroamination occurs between readily available α-(trifluoromethyl)styrenes and phthalimide (PhthNH) with base assistance. Next, hydrazinolysis of the resulting N-(β-trifluoromethyl-β-arylethyl)phthalimides using hydrazine hydrate yields the desired N-(β-trifluoromethyl-β-arylethyl)amines .
Fluorine-Labeling in NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is a valuable technique for studying molecular interactions. This compound can serve as a useful probe:
- 19F-Labeled Proline : Researchers have explored 19F-labeled proline, which provides a new avenue for NMR studies. It overcomes the lack of common NH-NMR reporters in peptidyl–prolyl fragments .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)13-5-3-12(4-6-13)11-26(22,23)21-10-14-7-8-16(25-14)15-2-1-9-24-15/h1-9,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNISMDOCXQJHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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